molecular formula C13H9NO B13682349 Benzo[h]quinolin-2(1H)-one CAS No. 139351-45-4

Benzo[h]quinolin-2(1H)-one

Cat. No.: B13682349
CAS No.: 139351-45-4
M. Wt: 195.22 g/mol
InChI Key: UIWLITBBFICQKW-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-2(1H)-one is a heterocyclic compound featuring a fused benzene ring system with a quinolin-2(1H)-one core. Its molecular formula is C₁₉H₁₄N₂O₃, with a molecular weight of 318.33 g/mol and a melting point of 220–221°C (in acetic acid/water) . The compound’s structure includes a 4-nitrophenyl substituent at the 4-position of the dihydroquinoline moiety, contributing to its unique physicochemical properties, such as a polar surface area (PSA) of 72.24 Ų and a predicted density of 1.332 g/cm³ .

Properties

CAS No.

139351-45-4

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C13H9NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-8H,(H,14,15)

InChI Key

UIWLITBBFICQKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Benzo[h]quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions, which allows for the construction of 3-alkylquinoxalinones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-ones, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties .

Scientific Research Applications

Benzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the quinoline ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents and fused ring systems. Below is a structured comparison of Benzo[h]quinolin-2(1H)-one with key analogs:

Table 1: Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Compound Class Structural Features Biological Activity Key Data/Selectivity Reference
This compound Fused benzene ring; 4-nitrophenyl substituent Under investigation (potential kinase/antimicrobial) PSA: 72.24 Ų; Melting point: 220–221°C
Benzo[cd]indol-2(1H)-ones Indole-fused quinolinone BET bromodomain inhibitors (anti-inflammatory) >100-fold selectivity for BRD4(1) over BRD4(2); IC₅₀: <10 nM for BRD4(1)
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones Pyrrolo-fused quinolinone BET inhibitors; anti-gouty arthritis Suppresses NLRP3 inflammasome in rat models
Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones Tricyclic pyrrolo-quinolinone FXa/FXIa inhibitors (anticoagulant) IC₅₀: 0.8–1.2 µM for FXa inhibition
3-(Heteroaryl)quinolin-2(1H)-ones C3-heteroaryl substitutions (e.g., benzoxazole) Anticancer (cytotoxic) IC₅₀: 2–10 µM against leukemia cell lines
4-Hydroxymethylfuroquinolin-2(1H)-ones Furo-fused quinolinone with hydroxymethyl Phototherapeutic agents DNA-binding affinity; UV-induced apoptosis
Quinolin-2(1H)-one-chalcone hybrids Chalcone-conjugated quinolinone Antidepressant/neuropharmacological Immobility time reduction: 98.17s (vs. 126.5s for imipramine)

Key Findings

Selectivity in BET Inhibition: Benzo[cd]indol-2(1H)-ones and pyrrolo[4,3,2-de]quinolin-2(1H)-ones demonstrate >100-fold selectivity for the first bromodomain (BD1) of BRD4 over BD2, making them promising for treating inflammatory diseases like acute gouty arthritis . In contrast, this compound’s activity in this context remains unexplored.

Antidepressant Potential: 4-Chloro-1-phenyl-3-[3-(morpholinopropanoyl]quinolin-2(1H)-one reduces immobility time in forced swim tests by 98.17s, outperforming standard antidepressants like imipramine .

Structural Flexibility vs. Specificity: Hybrid derivatives (e.g., pyrimidine-quinolones) leverage molecular hybridization for dual-target inhibition (e.g., hLDHA) , while this compound’s rigid fused-ring system may limit its adaptability but enhance target binding affinity.

Unique Advantages of this compound

  • Synthetic Accessibility: The compound’s synthesis via condensation reactions (e.g., using thioglycolic acid and hydrazinylquinolinones) is well-documented, enabling scalable production .

Biological Activity

Benzo[h]quinolin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused quinoline and ketone structure, specifically featuring a carbonyl group at the 2-position of the quinoline moiety. This unique configuration contributes to its reactivity and biological properties, distinguishing it from related compounds.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress-mediated DNA damage. It has demonstrated cytotoxic effects against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines, with significant inhibition of cell growth observed in MTT assays .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Antimicrobial Properties : Some derivatives of this compound have exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Condensation Reactions : The synthesis often involves the condensation of 2-aminoaryl ketones with appropriate aldehydes or other electrophiles under acidic or basic conditions.
  • Cyclization Reactions : Another approach includes cyclization reactions involving precursors such as 2-(phenyl)aniline derivatives combined with carbonyl compounds .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various substituents on its aromatic rings. For example:

  • Hydroxyl Substituents : Hydroxyl groups at specific positions can enhance anticancer activity by improving solubility and bioavailability.
  • Methyl and Methoxy Groups : The presence of methyl or methoxy groups has been correlated with increased potency against certain cancer cell lines due to their impact on the compound's lipophilicity and interaction with biological targets .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Toxicological Screening : A study evaluated the toxicity of 4-Phenyl-3,4-dihydrothis compound, revealing promising results regarding its safety profile during acute and subacute exposure tests. This suggests that derivatives may be viable candidates for further development in treating conditions like Alzheimer's disease .
  • Anticancer Mechanisms : Research demonstrated that benzo[h]quinolines induce oxidative stress leading to DNA damage in cancer cells. These findings were supported by molecular docking studies indicating favorable interactions with target proteins involved in cancer progression .
  • Comparative Efficacy Studies : Recent studies comparing various benzoquinoline derivatives have shown that modifications to the core structure can significantly alter their anticancer efficacy, reinforcing the importance of SAR in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Benzo[h]quinolin-2(1H)-one derivatives, and how are intermediates characterized?

  • Methodological Answer: this compound derivatives are synthesized via multi-step reactions, including cyclization, halogenation, and substitution. For example, 4-hydroxyquinolin-2(1H)-one can be chlorinated using POCl₃ at 100°C to yield 2,4-dichloroquinoline, followed by hydrolysis to generate reactive intermediates like 4-chloroquinolin-2(1H)-one . Characterization relies on IR spectroscopy (to confirm carbonyl groups), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (to determine molecular weights) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

  • Methodological Answer: The twofold serial dilution technique is a standard method for assessing antimicrobial activity against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Minimal inhibitory concentration (MIC) values are determined by comparing compound efficacy to reference antibiotics like streptomycin. Fluorinated aromatic amide derivatives, such as compound 6a, have shown MIC values as low as 16 μg/ml .

Q. How are structural modifications of the quinolinone core tailored to enhance solubility or bioavailability?

  • Methodological Answer: Substituents like hydroxyl, amino, or acetyl groups are introduced at the 3- or 4-positions to improve polarity. For instance, 3-aminoquinolin-2(1H)-one derivatives exhibit enhanced solubility due to hydrogen-bonding capabilities . Solubility can be further optimized via salt formation (e.g., hydrochloride salts) or by attaching polyethylene glycol (PEG) chains .

Advanced Research Questions

Q. How can selectivity between bromodomains (BD1 vs. BD2) be achieved in BET inhibitors derived from quinolinone scaffolds?

  • Methodological Answer: Structure-based drug design (SBDD) and molecular docking studies are critical. For example, benzo[cd]indol-2(1H)-one derivatives were optimized to exploit subtle differences in BD1/BD2 binding pockets, achieving >100-fold selectivity for BRD4(1) over BRD4(2). Key strategies include modifying substituent bulkiness and hydrogen-bonding interactions .

Q. What experimental approaches validate the modulation of TGF-β/Smad signaling by quinolinone derivatives in pulmonary fibrosis models?

  • Methodological Answer: In vitro assays (e.g., luciferase reporter genes for Smad-dependent transcription) and in vivo models (e.g., bleomycin-induced lung fibrosis in mice) are used. Compounds like 4-((4-aminophenyl)thio)quinolin-2(1H)-one inhibit TGF-β1-induced collagen deposition, validated via Western blotting for Smad2/3 phosphorylation and histopathological analysis .

Q. How are structure-activity relationship (SAR) studies conducted for quinolinone-based antioxidants?

  • Methodological Answer: SAR studies involve systematic substitution at the 5-, 8-, or 3-positions with electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., acetyl). Antioxidant activity is quantified via DPPH radical scavenging assays and FRAP (ferric reducing antioxidant power) tests. Derivatives with 8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy} groups show enhanced activity due to improved radical stabilization .

Q. What strategies address reactive intermediate instability during the synthesis of halogenated quinolinones?

  • Methodological Answer: Low-temperature reactions (-78°C) and inert atmospheres (N₂/Ar) stabilize intermediates like 2,4-dichloroquinoline. Alternatively, in situ generation of intermediates using coupling reagents (e.g., DCC) minimizes degradation. Progress is monitored via TLC or HPLC to ensure timely quenching .

Q. How is target engagement validated for quinolinone derivatives in neurological disease models?

  • Methodological Answer: In vivo models (e.g., BTBR mice for autism) are treated with compounds like 7-(5-(4-(benzo[d]isothiazol-4-yl)piperazin-1-yl)pentyl)quinolin-2(1H)-one (S6). Target engagement is confirmed via PET imaging of serotonin transporters (SERT) or immunohistochemistry for NLRP3 inflammasome suppression in brain tissues .

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